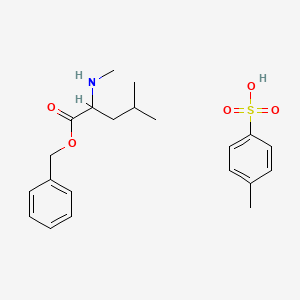![molecular formula C21H22BrN5O B15155602 [1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B15155602.png)
[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a piperazine ring, and various substituted phenyl groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine typically involves multiple steps. One common method involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction, where a bromine atom is substituted onto the phenyl ring.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Coupling Reactions: The final step involves coupling the triazole ring with the piperazine ring through a carbonyl linkage, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Coupling: Palladium catalysts, bases like triethylamine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It is also studied for its reactivity and stability under various conditions.
Biology: In biological research, the compound is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. It may also serve as a lead compound for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular pathways, influencing processes such as cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine
- 1-[1-(4-fluorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine
- 1-[1-(4-methoxyphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine
Uniqueness
The uniqueness of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group may enhance its reactivity and binding affinity compared to other similar compounds with different substituents.
Propriétés
Formule moléculaire |
C21H22BrN5O |
|---|---|
Poids moléculaire |
440.3 g/mol |
Nom IUPAC |
[1-(4-bromophenyl)-5-methyltriazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H22BrN5O/c1-15-4-3-5-19(14-15)25-10-12-26(13-11-25)21(28)20-16(2)27(24-23-20)18-8-6-17(22)7-9-18/h3-9,14H,10-13H2,1-2H3 |
Clé InChI |
RQXQVUZMLARKLL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B15155522.png)
![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B15155530.png)
![N-[10,16-bis(3,5-dimethylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B15155537.png)
![Methyl 3-[(3-methylbutanoyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155541.png)
![N-(2,5-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155543.png)
![1-{2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155545.png)

![Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B15155561.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B15155565.png)

![3-benzyl-2-hydrazinyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15155582.png)
![N-(2,5-dichlorophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15155583.png)
![3-(3-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15155590.png)
![1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B15155592.png)
